1-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide, with the CAS number 1208401-51-7, is a synthetic organic compound classified as a sulfonamide. Sulfonamides are known for their broad applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique combination of a chlorophenyl group, a dimethylamino group, and a furan ring, suggesting potential biological activity and versatility in chemical reactions .
The synthesis of 1-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide typically involves several key steps:
The reaction conditions typically require controlled temperatures and specific solvent systems to optimize yields. The use of protective groups may also be necessary to prevent unwanted side reactions during synthesis.
The molecular formula for 1-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide is C₁₅H₁₉ClN₂O₃S, with a molecular weight of 342.8 g/mol. The compound's structure can be represented by its SMILES notation: CN(C)C(CNS(=O)(=O)Cc1ccc(Cl)cc1)c1ccco1
.
The compound's structure includes:
1-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide is likely related to its interactions at the molecular level within biological systems. It may inhibit specific enzymes or interfere with cellular processes, although detailed studies are required to elucidate these mechanisms fully. Potential targets include pathways involved in microbial resistance or other cellular functions influenced by sulfonamide compounds.
Relevant chemical properties include:
These properties suggest that the compound may exhibit stability under standard laboratory conditions but could be sensitive to extreme pH levels or temperatures .
1-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide has potential applications in medicinal chemistry, particularly as an antimicrobial agent due to its sulfonamide structure. Its unique molecular configuration may also allow for further exploration in drug development targeting various diseases or conditions influenced by microbial infections or other biochemical pathways.
Given its structural components, ongoing research may reveal additional therapeutic uses or enhancements in efficacy against resistant strains of bacteria or other pathogens.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: